molecular formula C18H13FN2O2S B11413923 2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione

2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione

Cat. No.: B11413923
M. Wt: 340.4 g/mol
InChI Key: KYZQARSJTNWGBG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione is a heterocyclic compound that features a unique combination of fluorophenyl, methoxy, and chromeno-pyrimidine-thione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione typically involves the conversion of a carbonyl group into a thiocarbonyl group using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions to facilitate the thionation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar thionation reactions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: Conversion of the thione group to a sulfoxide or sulfone.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Nucleophilic substitution reactions at the fluorophenyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . This can result in the alteration of cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione is unique due to its combination of fluorophenyl and methoxy groups, which can enhance its biological activity and selectivity compared to other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13FN2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C18H13FN2O2S/c1-22-14-4-2-3-11-9-13-17(23-15(11)14)20-16(21-18(13)24)10-5-7-12(19)8-6-10/h2-8H,9H2,1H3,(H,20,21,24)

InChI Key

KYZQARSJTNWGBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F

Origin of Product

United States

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